molecular formula C17H10FN3O3 B10936919 2-(4-Fluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-(4-Fluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10936919
M. Wt: 323.28 g/mol
InChI Key: USOYDNYBJVVDAI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as hydrazine and suitable aldehydes or ketones are often used.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step may require the use of a fluorinated aromatic compound and a strong base.

    Attachment of the Furan Ring: The furan ring can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, strong bases, or acids, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
  • 2-(4-Bromophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
  • 2-(4-Methylphenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Uniqueness

The uniqueness of 2-(4-Fluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C17H10FN3O3

Molecular Weight

323.28 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C17H10FN3O3/c18-11-5-3-10(4-6-11)12-9-16-19-13(15-2-1-7-24-15)8-14(17(22)23)21(16)20-12/h1-9H,(H,22,23)

InChI Key

USOYDNYBJVVDAI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

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